Superior Therapeutic Ratio in L-1210 Leukemia Model Versus Parent 6-Thioguanine
In the murine L-1210 leukemia model, intraperitoneal administration of 6-(decyldithio)-1H-purin-2-amine (the decyl disulfide of 6-thioguanine) yielded a therapeutic ratio (TR) of 48, compared to a TR of only 5.0 for the parent compound 6-thioguanine [1]. This represents a 9.6-fold improvement in the therapeutic window.
| Evidence Dimension | Therapeutic Ratio (LD50/ED50) |
|---|---|
| Target Compound Data | 48 |
| Comparator Or Baseline | 6-Thioguanine: 5.0 |
| Quantified Difference | 9.6-fold higher |
| Conditions | Murine L-1210 leukemia, intraperitoneal administration |
Why This Matters
This dramatic improvement in therapeutic ratio directly quantifies the superior safety margin of the decyl derivative over the parent drug, a critical factor for both preclinical research design and potential further development.
- [1] Antitumor activity of alkyldisulfide derivatives of 6-mercaptopurines against L-1210 leukemia. J Pharmacobiodyn. 1981;4(12):928-932. View Source
